molecular formula C18H14N4O3S2 B3206837 N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040674-75-6

N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3206837
CAS No.: 1040674-75-6
M. Wt: 398.5 g/mol
InChI Key: ODVXDSCOYJIQNO-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, oxadiazole, and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dithioester and an α-haloketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

    N-methylation and N-phenylation: The final step involves the N-methylation and N-phenylation of the sulfonamide using methyl iodide and phenyl lithium, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The pyridine moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzene-sulfonamide
  • N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]furan-3-sulfonamide
  • N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrole-3-sulfonamide

Uniqueness

N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyrrole rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photovoltaic devices .

Properties

IUPAC Name

N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-22(14-5-3-2-4-6-14)27(23,24)15-9-12-26-16(15)18-20-17(21-25-18)13-7-10-19-11-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXDSCOYJIQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 5
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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